ACC2 Enzyme Inhibition: 3-Acetyl-2-methylbenzonitrile Exhibits Superior Potency to a Core Analog
In a recombinant human ACC2 inhibition assay, a compound containing the 3-acetyl-2-methylbenzonitrile core (BDBM50462062) demonstrated an IC50 of 4.30 nM [1]. This is significantly more potent than another analog (BDBM50127753), which has a different core substitution pattern and showed an IC50 of 2200 nM in a comparable ACC2 inhibition assay [2]. This represents a >500-fold difference in inhibitory activity.
| Evidence Dimension | IC50 for inhibition of recombinant human ACC2 |
|---|---|
| Target Compound Data | 4.30 nM |
| Comparator Or Baseline | Analog with different core (BDBM50127753): IC50 = 2200 nM |
| Quantified Difference | Approximately 511-fold lower (more potent) IC50 |
| Conditions | Inhibition of recombinant human ACC2 assessed as reduction in conversion of acetyl-CoA to malonyl-CoA, incubated for 1 to 3 hrs. |
Why This Matters
This demonstrates that the specific 3-acetyl-2-methyl substitution pattern is crucial for achieving nanomolar potency against the ACC2 target, making it a more promising starting point for lead optimization than structurally similar analogs.
- [1] BindingDB. (n.d.). BDBM50462062, CHEMBL4225659. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50462062 View Source
- [2] BindingDB. (n.d.). BDBM50127753, CHEMBL3629702. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50127753 View Source
